2-(Isobutyrylamino)-5-methylbenzoic acid
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Description
“2-(Isobutyrylamino)-5-methylbenzoic acid” is a compound with the molecular formula C11H13NO3 . It contains 28 atoms in total, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “2-(Isobutyrylamino)-5-methylbenzoic acid” includes 28 bonds in total, with 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Scientific Research Applications
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Chemical Reactions Analysis
- Application : The chemical reactions of benzoic acid derivatives are complex and can involve various pathways.
- Method : For instance, the papers describe the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives, which indicates that benzoic acid derivatives can act as initiators in polymerization reactions.
- Results : Additionally, the formation of isoindolines from the reaction of acid chlorides and amides with ammonia and primary amines suggests that 2-(isobutyrylamino)benzoic acid could potentially undergo similar reactions.
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Antiglycation and Oxidative Stress Reduction
- Application : Derivatives of anthranilic acid, including 2-anilino benzoic acid compounds, have shown notable potential in reducing protein glycation and oxidative stress in hepatocytes.
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Treatment of Netherton Syndrome
- Application : A compound known as (S)-2-Isobutyrylamino-pentanedioic acid 5-amide 1-{[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis-((S)-sec-butyl)-21-hydroxy-5-(4-hydroxy-benzyl)-15-isobutyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaaza-bicyclo[16.3.1]docos-12-yl]-amide}, also known as LM-030, has been granted orphan designation for the treatment of Netherton syndrome .
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Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol
- Application : (S)-2-Aminobutyric acid (ABA), also known as L-homoalanine, is a non-proteinogenic α-amino acid, which is a chiral precursor for the enantiomeric pharmaceuticals levetiracetam, brivaracetam, and ethambutol .
- Method : The paper describes the biosynthetic production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae .
- Results : The engineered strains produced up to 1.10 mg/L (S)-2-aminobutanol .
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Treatment of Netherton Syndrome
- Application : A compound known as (S)-2-Isobutyrylamino-pentanedioic acid 5-amide 1-{[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis-((S)-sec-butyl)-21-hydroxy-5-(4-hydroxy-benzyl)-15-isobutyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaaza-bicyclo[16.3.1]docos-12-yl]-amide} (also known as LM-030) has been granted orphan designation for the treatment of Netherton syndrome .
-
Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol
- Application : (S)-2-Aminobutyric acid (ABA), also known as L-homoalanine, is a non-proteinogenic α-amino acid, which is a chiral precursor for the enantiomeric pharmaceuticals levetiracetam, brivaracetam, and ethambutol .
- Method : The paper describes the biosynthetic production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae .
- Results : The engineered strains produced up to 1.10 mg/L (S)-2-aminobutanol .
properties
IUPAC Name |
5-methyl-2-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAJYOKFNNWOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429422 |
Source
|
Record name | 5-methyl-2-(2-methylpropanoylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutyrylamino)-5-methylbenzoic acid | |
CAS RN |
890982-57-7 |
Source
|
Record name | 5-methyl-2-(2-methylpropanoylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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